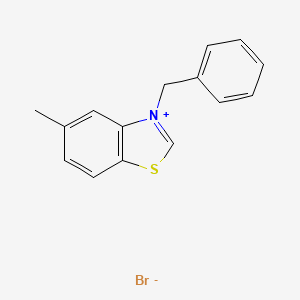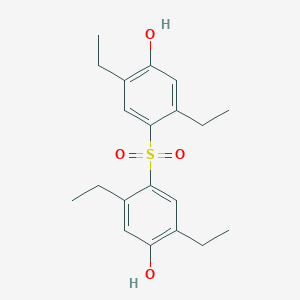![molecular formula C12H11Cl2LiS2 B14306743 Lithium 2-[2-(3,5-dichlorophenyl)ethenyl]-1,3-dithian-2-ide CAS No. 111662-28-3](/img/structure/B14306743.png)
Lithium 2-[2-(3,5-dichlorophenyl)ethenyl]-1,3-dithian-2-ide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium 2-[2-(3,5-dichlorophenyl)ethenyl]-1,3-dithian-2-ide is a chemical compound known for its unique structure and properties It features a lithium ion coordinated to a 1,3-dithiane ring substituted with a 3,5-dichlorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Lithium 2-[2-(3,5-dichlorophenyl)ethenyl]-1,3-dithian-2-ide typically involves the reaction of 3,5-dichlorobenzaldehyde with 1,3-propanedithiol to form the corresponding dithiane. This intermediate is then subjected to lithiation using n-butyllithium to introduce the lithium ion. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and low temperatures to prevent side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring the purity of reagents, and implementing safety measures to handle reactive intermediates and lithium reagents.
Analyse Des Réactions Chimiques
Types of Reactions
Lithium 2-[2-(3,5-dichlorophenyl)ethenyl]-1,3-dithian-2-ide can undergo various chemical reactions, including:
Oxidation: The dithiane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the dithiane ring or the phenyl group.
Substitution: The lithium ion can be replaced with other metal ions or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various electrophiles can be introduced using reagents like alkyl halides or acyl chlorides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the phenyl ring or the dithiane ring.
Applications De Recherche Scientifique
Lithium 2-[2-(3,5-dichlorophenyl)ethenyl]-1,3-dithian-2-ide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is investigated for its use in materials science, particularly in the development of new polymers and advanced materials.
Mécanisme D'action
The mechanism of action of Lithium 2-[2-(3,5-dichlorophenyl)ethenyl]-1,3-dithian-2-ide involves its ability to act as a nucleophile due to the presence of the lithium ion. This allows it to participate in various nucleophilic addition and substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction it undergoes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Lithium 2-[2-(3,5-dichlorophenyl)ethenyl]-1,3-dithiane: Similar structure but without the lithium ion.
3,5-Dichlorophenyl-1,3-dithiane: Lacks the ethenyl group.
Lithium 2-[2-(3,5-dichlorophenyl)ethenyl]-1,3-dithiolane: Similar but with a different ring structure.
Uniqueness
Lithium 2-[2-(3,5-dichlorophenyl)ethenyl]-1,3-dithian-2-ide is unique due to the presence of the lithium ion, which imparts distinct reactivity and properties. This makes it a valuable reagent in organic synthesis and a subject of interest in various research fields.
Propriétés
Numéro CAS |
111662-28-3 |
|---|---|
Formule moléculaire |
C12H11Cl2LiS2 |
Poids moléculaire |
297.2 g/mol |
InChI |
InChI=1S/C12H11Cl2S2.Li/c13-10-6-9(7-11(14)8-10)2-3-12-15-4-1-5-16-12;/h2-3,6-8H,1,4-5H2;/q-1;+1 |
Clé InChI |
IAJNVHPUPNMVIL-UHFFFAOYSA-N |
SMILES canonique |
[Li+].C1CS[C-](SC1)C=CC2=CC(=CC(=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Methyl-1-oxo-N-[(pyridin-3-yl)methyl]ethan-1-amine N-oxide](/img/structure/B14306660.png)
![2,5-Pyrrolidinedione, 1-[(1-oxo-10-undecenyl)oxy]-](/img/structure/B14306667.png)
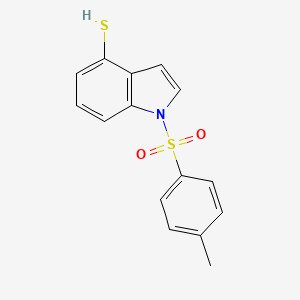
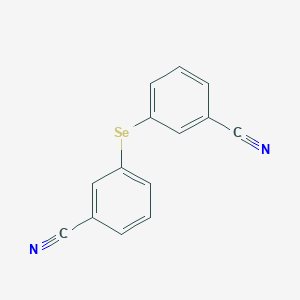
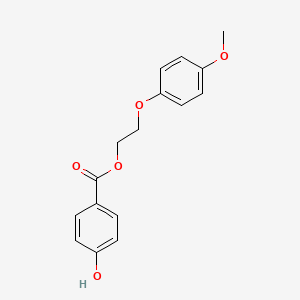

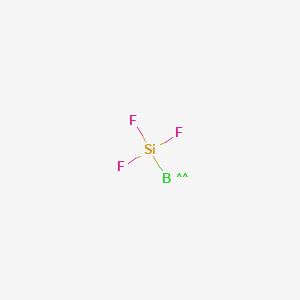
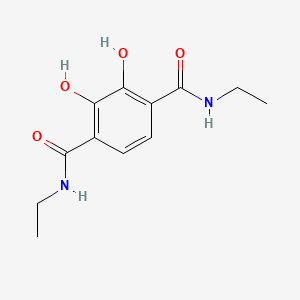


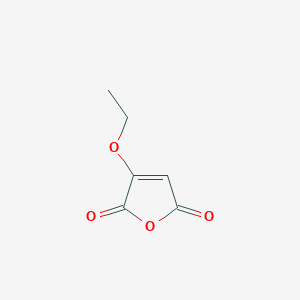
![1-[(Ethoxycarbonyl)oxy]pyridin-1-ium chloride](/img/structure/B14306726.png)
